

Dimethyl lithospermate B CAS number and chemical identifiers

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Compound of Interest

Compound Name: *Dimethyl lithospermate B*

Cat. No.: *B1247993*

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An In-Depth Technical Guide to **Dimethyl Lithospermate B**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl lithospermate B (dmLSB), a derivative of a major active component of *Salvia miltiorrhiza* (Danshen), has emerged as a promising small molecule with significant potential in cardiovascular research, particularly in the context of cardiac arrhythmias. This technical guide provides a comprehensive overview of **Dimethyl lithospermate B**, including its chemical identifiers, and a detailed examination of its electrophysiological effects and underlying mechanisms of action. This document synthesizes key experimental findings, presents quantitative data in a structured format, and illustrates the proposed signaling pathways and experimental workflows.

Chemical Identifiers

A clear identification of **Dimethyl lithospermate B** is crucial for research and regulatory purposes. The following table summarizes its key chemical identifiers.

Identifier	Value
CAS Number	875313-64-7[1][2][3][4][5]
PubChem CID	72814155[6]
Molecular Formula	C38H34O16[1][2]
Molecular Weight	746.67 g/mol [1][2]
Synonyms	dmLSB, Lithospermic acid B dimethyl ester[1][2]
SMILES	<chem>COC(=O)C(CC1=CC=C(O)C(O)=C1)OC(=O)C=CC1=CC=C(O)C2=C1C(C(=O)OC(CC1=CC=C(O)C(O)=C1)C(=O)OC)C(C1=CC=C(O)C(O)=C1)O2</chem> [4]
InChI	InChI=1S/C38H34O16/c1-50-36(47)29(15-18-3-8-22(39)26(43)13-18)52-31(46)12-7-20-5-11-25(42)35-32(20)33(34(54-35)21-6-10-24(41)28(45)17-21)38(49)53-30(37(48)51-2)16-19-4-9-23(40)27(44)14-19/h3-14,17,29-30,33-34,39-45H,15-16H2,1-2H3[6]

Mechanism of Action and Electrophysiological Effects

Dimethyl lithospermate B primarily functions as a selective agonist of the voltage-gated sodium channel (Nav1.5) in cardiac myocytes.[1][4][5][7] Its principal mechanism involves the slowing of the inactivation kinetics of the sodium current (I_{Na}), which leads to an increased inward current during the early phases of the action potential.[1][2][4][7] This modulation of I_{Na} results in a prolongation of the action potential duration (APD).[4][5]

Quantitative Electrophysiological Data

The following tables summarize the key quantitative findings from seminal studies on the electrophysiological effects of **Dimethyl lithospermate B**.

Table 2.1: Effect of dmLSB on Sodium Current in Rat Ventricular Myocytes

Parameter	Value	Reference
EC50 for increasing the slow component of INa	20 μ M	[4]
Effect on APD90 (at 20 μ M)	Increased from 58.8 ± 12.1 ms to 202.3 ± 9.5 ms	[4][5]
Effect on Voltage-Dependence of Inactivation	No significant effect	[4]
Effect on Voltage-Dependence of Activation	5 mV shift in the depolarized direction	[4]

Table 2.2: Effect of dmLSB (10 μ M) on Arrhythmogenesis in a Canine Brugada Syndrome Model

Parameter	Before dmLSB	After dmLSB	P-value	Reference
Epicardial Dispersion of Repolarization (EDR)	107.0 ± 54.8 ms	12.4 ± 18.1 ms	<0.05	[1][2][3]
Transmural Dispersion of Repolarization (TDR)	82.2 ± 37.4 ms	24.4 ± 26.7 ms	<0.05	[1][2][3]
Incidence of Phase 2 Reentry-induced Arrhythmias	9 of 9 preparations	0 of 9 preparations	<0.05	[1][2][3]

Proposed Signaling Pathway for Sodium Channel Modulation

The interaction of **Dimethyl lithospermate B** with the cardiac sodium channel leads to a conformational change that slows the inactivation gate. This results in a sustained inward

sodium current during the plateau phase of the action potential.

Proposed Mechanism of dmLSB on Cardiac Sodium Channel



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Caption: Proposed mechanism of dmLSB on the cardiac sodium channel.

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature, offering a reproducible framework for further investigation.

Isolation and Synthesis of Dimethyl Lithospermate B

Isolation from *Salvia miltiorrhiza*[\[5\]](#)

- Dried roots of *S. miltiorrhiza* are soaked in methanol at room temperature.

- The extract is filtered and concentrated under reduced pressure.
- The resulting syrup is suspended in water and partitioned sequentially with n-hexane, ethyl acetate (EtOAc), and n-butanol.
- The EtOAc-soluble fraction, which shows activity in increasing action potential duration, is subjected to further purification.
- Purification is achieved through silica gel column chromatography followed by Sephadex LH-20 column chromatography to yield pure **Dimethyl lithospermate B**.

Chemical Synthesis[8] A simplified methylation of Lithospermate B (LSB) can be performed to yield dmLSB:

- LSB is dissolved in methanol.
- p-Toluenesulfonic acid is added as a catalyst.
- The reaction proceeds to methylate the carboxylic acid groups of LSB, forming dmLSB.

Electrophysiological Recordings in Isolated Cardiomyocytes

Patch-Clamp Technique in Rat Ventricular Myocytes[4][5]

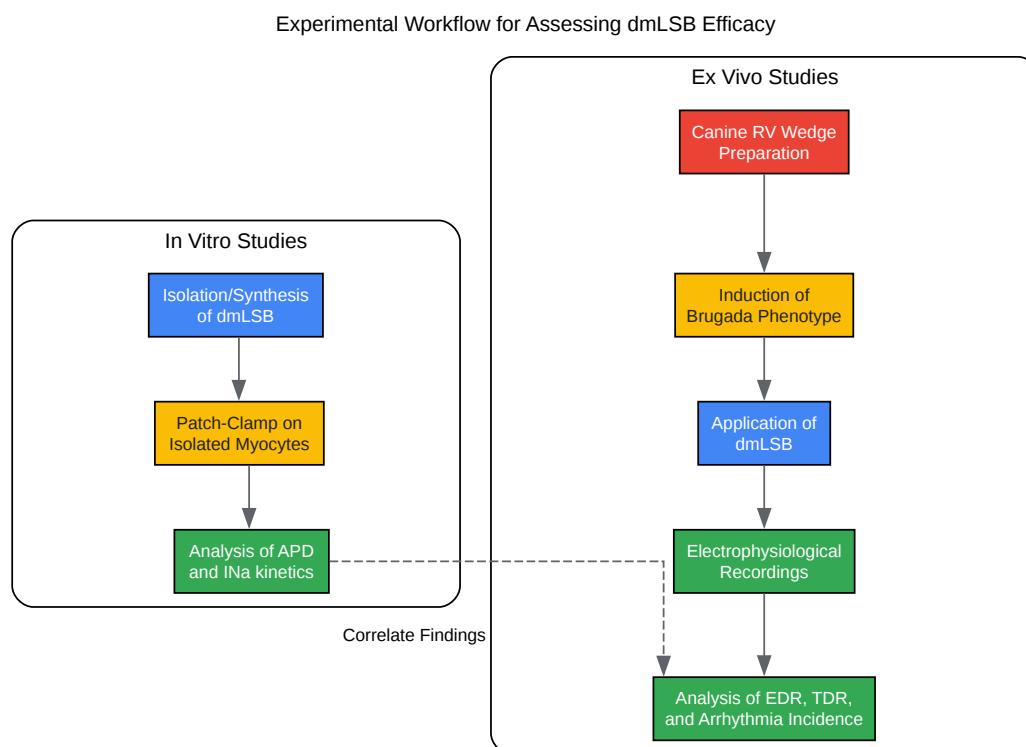
- Ventricular myocytes are isolated from adult rat hearts.
- The whole-cell patch-clamp technique is used to record action potentials and ionic currents.
- For action potential recordings, cells are maintained in a current-clamp mode and stimulated with depolarizing current pulses.
- For sodium current recordings, cells are voltage-clamped, and a low external sodium concentration (10 mM) is used to avoid voltage escape. A prepulse to -120 mV is applied to ensure full recovery from inactivation before the test pulse.
- Data is acquired using a patch-clamp amplifier and digitized for analysis.

Canine Arterially Perfused Right Ventricular Wedge Preparation

Model for Brugada Syndrome Arrhythmogenesis[1][2][3]

- A wedge of the right ventricular free wall is dissected from a canine heart and cannulated via the right coronary artery.
- The preparation is perfused with Tyrode's solution and paced from the endocardial surface.
- Transmembrane action potentials are recorded simultaneously from epicardial and endocardial sites using floating microelectrodes. A transmural ECG is also recorded.
- The Brugada syndrome phenotype is induced by perfusing with agents such as terfenadine, verapamil, or pinacidil to create an outward shift in the balance of current during the early phases of the action potential.
- **Dimethyl lithospermate B** is then added to the perfusate to assess its effects on the induced arrhythmogenic substrate.

Experimental Workflow Diagram



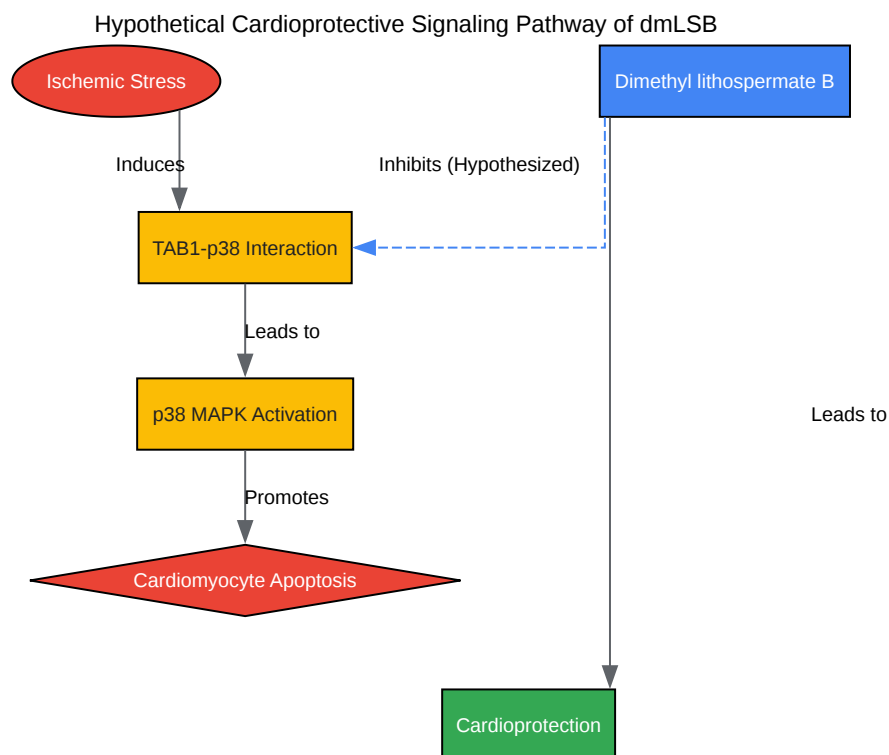
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Caption: Workflow for in vitro and ex vivo dmLSB evaluation.

Potential Cardioprotective Signaling Pathway

While the primary mechanism of **Dimethyl lithospermate B** is on the sodium channel, related compounds like Magnesium Lithospermate B have been shown to exert cardioprotective effects through the inhibition of apoptosis signaling pathways. Specifically, Magnesium Lithospermate B inhibits the interaction between TGF β -activated protein kinase 1-binding protein 1 (TAB1) and p38, a key component of the mitogen-activated protein kinase (MAPK) pathway.[9] This suggests a potential avenue for further research into the broader cardioprotective effects of dmLSB beyond its anti-arrhythmic properties.

Hypothetical Cardioprotective Signaling Pathway



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